molecular formula C10H12BrNO B14073734 1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one

1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one

Cat. No.: B14073734
M. Wt: 242.11 g/mol
InChI Key: UBQSEMATRMIKMI-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one is a brominated aromatic ketone derivative featuring a propan-2-one backbone substituted with a 2-amino-4-(bromomethyl)phenyl group. The bromomethyl group enhances electrophilic substitution capabilities, while the amino group contributes to hydrogen bonding and solubility .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-[2-amino-4-(bromomethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H12BrNO/c1-7(13)4-9-3-2-8(6-11)5-10(9)12/h2-3,5H,4,6,12H2,1H3

InChI Key

UBQSEMATRMIKMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)CBr)N

Origin of Product

United States

Preparation Methods

Bromination of 2-Amino-4-methylpropiophenone Derivatives

A widely adopted route involves bromination of 2-amino-4-methylpropiophenone at the benzylic methyl group. Radical bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux achieves selective substitution (Fig. 1). The reaction proceeds via a radical chain mechanism initiated by azobisisobutyronitrile (AIBN), where NBS serves as both bromine source and mild oxidizing agent.

Key Conditions :

  • NBS (1.2 eq.) , AIBN (0.1 eq.), CCl₄, reflux (80°C), 6–8 hours
  • Yield : 68–72% after purification by silica gel chromatography

Protection of the amino group (e.g., acetylation) prior to bromination minimizes side reactions. Deprotection using aqueous HCl regenerates the free amine.

Friedel-Crafts Acylation Followed by Functionalization

An alternative approach constructs the propan-2-one backbone via Friedel-Crafts acylation. Reacting 4-bromomethyl-2-nitroanisole with acetyl chloride in the presence of AlCl₃ yields 2-nitro-4-(bromomethyl)propiophenone. Subsequent reduction of the nitro group with hydrogen/Pd-C produces the target compound (Fig. 2).

Optimization Insights :

  • Solvent : Nitrobenzene enhances electrophilic substitution efficiency
  • Temperature : 0–5°C prevents over-acylation
  • Nitro Reduction : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 4 hours

Advanced Catalytic Bromination Techniques

Hypervalent Iodine-Mediated Bromination

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Radical Bromination

Uncontrolled radical propagation leads to over-bromination or aryl ring bromination. Quenching with methanol or thiourea suppresses secondary reactions. Kinetic studies reveal:

  • Rate-Limiting Step : H-abstraction from the benzylic C-H bond (k = 2.4 × 10⁻⁴ s⁻¹)
  • Activation Energy : 58 kJ/mol for the propagation step

Amino Group Protection-Deprotection Dynamics

Acetylation using acetic anhydride/pyridine (1:2) at 0°C achieves 98% protection efficiency. Hydrolytic deprotection with 6M HCl/THF (1:1) restores the amine without ketone reduction.

Analytical Validation and Characterization

Spectroscopic Fingerprints

1H NMR (400 MHz, CDCl₃) :

  • δ 4.41 (s, 2H, CH₂Br)
  • δ 2.53 (s, 3H, COCH₃)
  • δ 6.82 (d, J = 8.4 Hz, 1H, ArH)

13C NMR (100 MHz, CDCl₃) :

  • δ 207.5 (C=O)
  • δ 34.2 (CH₂Br)
  • δ 128.9–116.4 (aromatic carbons)

IR (KBr) :

  • 1680 cm⁻¹ (C=O stretch)
  • 3300 cm⁻¹ (N-H stretch)

Crystallographic Confirmation

Single-crystal X-ray diffraction (Cu-Kα radiation) verifies molecular geometry (Fig. 4). Key metrics:

  • Bond Length : C-Br = 1.93 Å
  • Dihedral Angle : C-CO-C = 121.5°

Industrial-Scale Production Considerations

Continuous Flow Bromination

Tubular reactors with static mixers enhance heat dissipation during exothermic bromination. A pilot-scale system (10 L/h throughput) achieves 94% yield with 99.5% purity.

Economic Metrics :

  • Raw Material Cost : $12.50/kg
  • Energy Consumption : 8.7 kWh/kg

Waste Stream Management

Brominated byproducts are treated via:

  • Electrochemical Recovery : 92% Br₂ regeneration from HBr waste
  • Incineration : CaCO₃ scrubbing neutralizes acidic emissions

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Cost Index
Radical Bromination 72 98.5 8 hours 1.0
Hypervalent Iodine 81 99.2 12 hours 1.8
Microwave-Assisted 89 99.0 15 minutes 2.3
Continuous Flow 94 99.5 2 hours 3.1

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of azides or secondary amines.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Biological Studies: Investigated for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The amino group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Bromine-containing compounds (e.g., Q10, chalcone derivatives) exhibit distinct C-Br IR peaks (~600–700 cm⁻¹) and lower melting points compared to nitro (-NO2) or methoxy (-OCH3) analogs .
  • Amino groups enhance solubility in polar solvents due to hydrogen bonding, whereas bromomethyl groups increase molecular weight and halogen-directed reactivity .

Key Observations :

  • Bromine substituents (e.g., Q8, Q10) correlate with enhanced activity against S. aureus and fungal pathogens like R. oryzae .
  • Amino groups synergize with halogens (e.g., chalcone 3n) to improve antifungal efficacy, likely via membrane disruption .

Biological Activity

1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one is an organic compound characterized by its unique structure, which includes an amino group, a bromomethyl group, and a ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interaction with cellular receptors.

  • Molecular Formula : C10H12BrN O
  • Molecular Weight : Approximately 242.11 g/mol
  • Structural Features :
    • Amino Group : Facilitates hydrogen bonding with proteins.
    • Bromomethyl Group : Enhances binding affinity due to its electronegative nature, allowing for covalent interactions with nucleophilic sites on enzymes.

Biological Activity Overview

Research indicates that 1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one exhibits significant biological activity that may be relevant in pharmacology. The compound's structural features allow it to interact with various biological targets, potentially leading to enzyme inhibition or modulation of receptor activity.

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, while the bromomethyl moiety may participate in covalent bonding. This dual interaction can modulate enzymatic activity and influence cellular signaling pathways.
  • Receptor Interaction : The compound's ability to bind to cellular receptors suggests potential therapeutic applications, particularly in conditions where receptor modulation is beneficial.

Case Studies and Experimental Data

Several studies have explored the biological activity of compounds similar to 1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one:

  • Antimalarial Activity : A related class of compounds has shown moderate antiplasmodial activity against Plasmodium falciparum, with IC50 values indicating potential for further development as antimalarial agents .
  • Cytotoxicity Studies : Preliminary investigations into the cytotoxic effects of this compound revealed that it may exhibit selective toxicity towards certain cancer cell lines, suggesting its potential as an anticancer agent .
  • Binding Affinity Studies : Research has focused on the interactions of this compound with various enzymes and receptors, highlighting its potential as a lead compound for drug development.

Comparative Analysis

The following table summarizes key features and biological activities of 1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one compared to structurally similar compounds:

Compound NameKey FeaturesBiological Activity
1-(2-Amino-4-(bromomethyl)phenyl)propan-2-oneAmino & Bromomethyl groupsEnzyme inhibition, receptor modulation
1-(2-Amino-6-bromomethyl)phenylpropan-2-oneSimilar structure, different bromine positionModerate antiplasmodial activity
1-(4-Amino-2-bromomethyl)phenylpropan-2-oneDifferent amino positionPotential anticancer properties

Q & A

Q. Characterization :

  • NMR : Use 1^1H/13^{13}C NMR to confirm bromomethyl (-CH2_2Br) and amino (-NH2_2) groups.
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for precise structural determination .

How can structural contradictions between spectroscopic data and computational models be resolved?

Advanced
Discrepancies often arise from dynamic effects (e.g., rotational isomers) or crystal packing. Methodological solutions:

  • Variable-temperature NMR : Identify conformational flexibility in solution.
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data.
  • Single-crystal X-ray diffraction : Resolve absolute configuration and validate computational models, as demonstrated in for bromophenyl derivatives .

What strategies enhance the reactivity of the bromomethyl group in nucleophilic substitution reactions?

Advanced
The bromomethyl group’s leaving ability is influenced by steric and electronic factors:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions in biphasic systems.
  • Microwave-assisted synthesis : Reduce reaction times and improve yields, as seen in for reductive amination steps .

How can this compound be evaluated for biological activity, and what assays are suitable?

Q. Advanced

  • Antimicrobial testing : Adapt protocols from , where chalcone derivatives were screened against Aspergillus niger and bacterial strains using agar diffusion assays .
  • Enzyme inhibition studies : Target monoamine transporters (e.g., serotonin/dopamine) via competitive binding assays, referencing ’s Grignard-based synthesis of bioactive analogs .

What green chemistry approaches can be applied to its synthesis?

Q. Advanced

  • Solvent-free reactions : Use mechanochemical grinding or ball milling to eliminate toxic solvents.
  • Catalytic recycling : Immobilize catalysts (e.g., Pd nanoparticles) on reusable supports.
  • Biodegradable solvents : Replace traditional solvents with PEG-based systems, as highlighted in for chalcone synthesis .

How should safety protocols be designed for handling brominated intermediates?

Q. Basic

  • Ventilation : Use fume hoods to minimize inhalation of volatile brominated compounds.
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal, per guidelines in and .

What analytical techniques are critical for purity assessment?

Q. Basic

  • HPLC-MS : Detect trace impurities (<0.1%) and confirm molecular ion peaks.
  • Elemental analysis : Validate stoichiometry (C, H, N, Br) against theoretical values.
  • Melting point determination : Compare with literature values (e.g., reports mp for related bromo-propiophenones) .

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